1,2-Dimethyl-6-(trifluoromethyl)piperazine
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Overview
Description
1,2-Dimethyl-6-(trifluoromethyl)piperazine is a chemical compound with the molecular formula C7H13F3N2. It is a piperazine derivative characterized by the presence of two methyl groups and a trifluoromethyl group attached to the piperazine ring.
Preparation Methods
The synthesis of 1,2-Dimethyl-6-(trifluoromethyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 1,2-diaminopropane with trifluoroacetic anhydride, followed by methylation using methyl iodide in the presence of a base such as sodium carbonate . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol or dimethylformamide, to achieve the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
1,2-Dimethyl-6-(trifluoromethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced piperazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in N-oxides, while reduction yields reduced piperazine derivatives .
Scientific Research Applications
1,2-Dimethyl-6-(trifluoromethyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-6-(trifluoromethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting their activity and downstream signaling pathways. For example, it may inhibit the activity of certain kinases or modulate the function of neurotransmitter receptors, leading to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
1,2-Dimethyl-6-(trifluoromethyl)piperazine can be compared with other piperazine derivatives, such as:
1,4-Dimethylpiperazine: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
1-(Trifluoromethyl)piperazine: Contains only one methyl group and a trifluoromethyl group, leading to variations in reactivity and applications.
1,2-Dimethylpiperazine:
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
1,2-dimethyl-6-(trifluoromethyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2/c1-5-3-11-4-6(12(5)2)7(8,9)10/h5-6,11H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFMLFFPIDIMHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(N1C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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